N-Octyl-succinamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

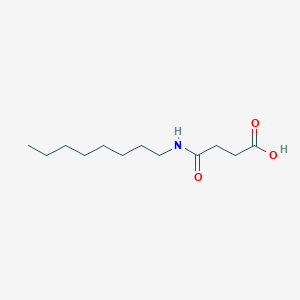

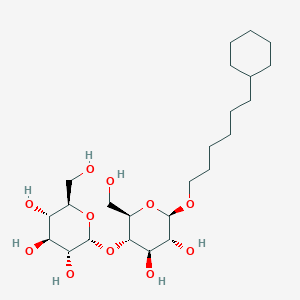

N-Octyl-succinamic acid is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. N-Octyl-succinamic acid has been widely used in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Octyl-succinamic acid has potential applications in the pharmaceutical industry due to its structural properties. It can be used as a precursor for the synthesis of various drug molecules. Its amphiphilic nature allows it to enhance the solubility of poorly soluble drugs when used as an excipient . Additionally, it may serve as a building block for creating drug delivery systems that can improve the bioavailability of medications .

Food Industry

In the food industry, derivatives of succinic acid, like N-Octyl-succinamic acid, can act as acidity regulators and flavoring agents. They are used to modify food starches, increasing their compatibility with hydrophobic substances, which is essential for creating stable food emulsions . This compound could also be involved in the production of natural and low-cost antioxidants for food preservation .

Resin Manufacturing

N-Octyl-succinamic acid can be utilized in the resin manufacturing industry. It can be incorporated into the structure of biobased polyester resins to increase their biobased content, contributing to the development of sustainable materials . These resins are used in various applications, including coatings, adhesives, and composite materials.

Pesticide Production

The compound’s role in pesticide production is not directly documented; however, its parent compound, succinic acid, is involved in the synthesis of biopesticides. N-Octyl-succinamic acid could potentially be used to develop less toxic biopesticides with increased stability and enhanced activity on target pests .

Dye Industry

In the dye industry, N-Octyl-succinamic acid could be explored for its potential as an intermediate in the synthesis of dyes. Its chemical structure may allow it to bind with colorants, aiding in the production of stable dyes for textiles and other materials .

Environmental Applications

N-Octyl-succinamic acid may find applications in environmental sustainability. Its biodegradability and potential to be synthesized from renewable resources make it an attractive compound for developing environmentally friendly products . It could be used in the bioremediation processes to degrade harmful environmental pollutants .

Wirkmechanismus

Target of Action

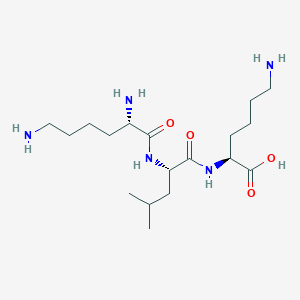

N-Octyl-succinamic acid is a synthetic molecule that belongs to the group of succinamic acids . It is a modified succinamic acid that has an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the amino group . The Fmoc group protects the amino group during synthesis, and it can be removed under mild conditions to expose the amino group for further functionalization . This property makes N-Octyl-succinamic acid a valuable building block for the synthesis of other molecules, such as peptides and proteins .

Mode of Action

It is known that the compound is used as a building block in solid phase peptide synthesis (spps) . In this context, the compound’s interaction with its targets would involve the formation of peptide bonds with other amino acids or peptides during the synthesis process .

Result of Action

The primary result of N-Octyl-succinamic acid’s action is the formation of peptide bonds during the synthesis of peptides and proteins . This contributes to the creation of new peptides and proteins, which can have a wide range of biological functions depending on their specific amino acid sequences.

Action Environment

The action of N-Octyl-succinamic acid is influenced by various environmental factors. For instance, the efficiency of peptide bond formation during SPPS can be affected by factors such as temperature, pH, and the concentration of the reactants . Additionally, the stability of the compound can be influenced by storage conditions. For example, it has been reported that the compound can be stored at 4°C for two years without significant decomposition .

Eigenschaften

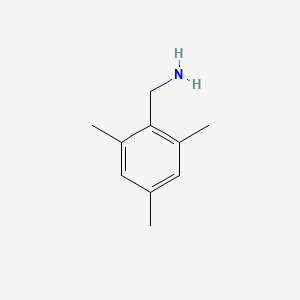

IUPAC Name |

4-(octylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKYFTBRFFARTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366269 |

Source

|

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3151-42-6 |

Source

|

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)